molecular formula C21H15Cl2N3O3S B2541456 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 468770-31-2

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2541456
CAS No.: 468770-31-2
M. Wt: 460.33
InChI Key: IKPVMBLWTHQQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a complex organic compound that features a thiazole ring, a cyano group, and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The cyano group is introduced via a nucleophilic substitution reaction, and the hydroxy-methoxyphenyl group is added through a coupling reaction, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and cyano group are crucial for binding to active sites, while the hydroxy-methoxyphenyl group enhances the compound’s affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-n-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
  • 2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-ethoxyphenyl)prop-2-enamide

Uniqueness

2-cyano-n-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both cyano and thiazole groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3S/c1-29-19-7-12(2-5-18(19)27)6-14(10-24)20(28)26-21-25-11-16(30-21)9-13-8-15(22)3-4-17(13)23/h2-8,11,27H,9H2,1H3,(H,25,26,28)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPVMBLWTHQQQW-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.